molecular formula C15H11Cl3N2OS B3587376 6-ethyl-3-(2,3,6-trichlorobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one

6-ethyl-3-(2,3,6-trichlorobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B3587376
M. Wt: 373.7 g/mol
InChI Key: JRXSMSBAFUPVKX-UHFFFAOYSA-N
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Description

The compound “6-ethyl-3-(2,3,6-trichlorobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one” belongs to a class of compounds known as thieno[2,3-d]pyrimidin-4(3H)-ones . These compounds have been synthesized and screened against Mycobacteria as part of a program to develop new antitubercular agents . Some of these compounds have shown significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) .


Synthesis Analysis

Thieno[2,3-d]pyrimidin-4(3H)-ones were designed and synthesized as part of a program to develop new antitubercular agents . An efficient method for the synthesis of functionalized thieno[2,3-d]pyrimidines and 2-(thieno[2,3-d]pyrimidin-6-yl)pyrido[2,3-d]pyrimidines from 5-acetyl-6-aminopyrimidine-4(3H)-thiones and a series of reagents containing an active chloromethylene fragment has been developed .


Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidin-4(3H)-ones is characterized by a thieno[2,3-d]pyrimidin-4(3H)-one core . The specific compound “this compound” would have additional ethyl and trichlorobenzyl substituents at the 6 and 3 positions, respectively.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones involve the reaction of 5-acetyl-6-aminopyrimidine-4(3H)-thiones with a series of reagents containing an active chloromethylene fragment .

Future Directions

Thieno[2,3-d]pyrimidin-4(3H)-ones, including “6-ethyl-3-(2,3,6-trichlorobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one”, may have potential to be developed as antitubercular agents . Future research could focus on optimizing the synthesis process, further investigating the mechanism of action, and conducting preclinical and clinical trials to evaluate their efficacy and safety as antitubercular agents.

Properties

IUPAC Name

6-ethyl-3-[(2,3,6-trichlorophenyl)methyl]thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl3N2OS/c1-2-8-5-9-14(22-8)19-7-20(15(9)21)6-10-11(16)3-4-12(17)13(10)18/h3-5,7H,2,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRXSMSBAFUPVKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(S1)N=CN(C2=O)CC3=C(C=CC(=C3Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-ethyl-3-(2,3,6-trichlorobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one
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6-ethyl-3-(2,3,6-trichlorobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one
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Reactant of Route 6
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